molecular formula C21H38O6 B102960 6-deoxyerythronolide B CAS No. 15797-36-1

6-deoxyerythronolide B

Cat. No.: B102960
CAS No.: 15797-36-1
M. Wt: 386.5 g/mol
InChI Key: HQZOLNNEQAKEHT-IBBGRPSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Deoxyerythronolide B is a macrocyclic aglycone and a crucial intermediate in the biosynthesis of erythromycin, a widely used antibiotic. It is synthesized by a polyketide synthase and serves as the core structure for erythromycin and its derivatives .

Scientific Research Applications

6-Deoxyerythronolide B has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a model compound for studying polyketide biosynthesis and for developing new antibiotics. Additionally, it serves as a precursor for the synthesis of erythromycin and its derivatives, which have significant antimicrobial properties .

Chemical Reactions Analysis

Types of Reactions: 6-Deoxyerythronolide B undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the NADPH-dependent conversion of this compound to erythronolide B by the insertion of an oxygen atom .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include propionyl-CoA, S-methylmalonyl-CoA, and various oxidizing agents. The reactions often require specific enzymes such as polyketide synthases and oxidases .

Major Products: The major product formed from the oxidation of this compound is erythronolide B, which is a key intermediate in the biosynthesis of erythromycin .

Mechanism of Action

The mechanism of action of 6-Deoxyerythronolide B involves its conversion to erythronolide B by specific enzymes. This conversion is crucial for the biosynthesis of erythromycin, which exerts its antibiotic effects by inhibiting bacterial protein synthesis. The molecular targets of erythromycin include the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .

Comparison with Similar Compounds

6-Deoxyerythronolide B is unique due to its role as a precursor in the biosynthesis of erythromycin. Similar compounds include other polyketide macrolides such as erythronolide B, epothilone, and tacrolimus. These compounds share structural similarities but differ in their specific biological activities and applications .

Properties

CAS No.

15797-36-1

Molecular Formula

C21H38O6

Molecular Weight

386.5 g/mol

IUPAC Name

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1

InChI Key

HQZOLNNEQAKEHT-IBBGRPSASA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

Synonyms

3,5,11-trihydroxyerythranolid-9-one
6-deoxyerythronolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-deoxyerythronolide B
Reactant of Route 2
6-deoxyerythronolide B
Reactant of Route 3
6-deoxyerythronolide B
Reactant of Route 4
6-deoxyerythronolide B
Reactant of Route 5
6-deoxyerythronolide B
Reactant of Route 6
6-deoxyerythronolide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.